METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE
Description
Contextual Significance of Enantiopure α-Amino Acid Ester Derivatives in Contemporary Chemical Research
Enantiopure α-amino acid ester derivatives are fundamental building blocks in modern chemical and pharmaceutical research. acs.orgnih.gov Their importance stems from their role as constituents of peptides and proteins, which are central to countless biological processes. acs.orgnih.gov Beyond their natural roles, these chiral molecules are integral to the synthesis of a vast array of medicinal agents, natural products, and specialized materials. acs.org The demand for enantiomerically pure forms is driven by the fact that the biological activity of chiral molecules is often dependent on their specific stereochemistry. pharmasalmanac.com One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause toxic side effects. pharmasalmanac.com Consequently, the ability to synthesize and utilize optically pure α-amino acid derivatives is a cornerstone of drug discovery and development, enabling the creation of more potent and selective therapeutic agents. nih.govnih.gov
Strategic Importance of Chiral Phenylglycine Derivatives as Synthetic Intermediates
Within the broader class of α-amino acids, chiral phenylglycine derivatives represent a strategically important subclass of non-natural amino acids. mdpi.com These compounds, characterized by a phenyl ring directly attached to the α-carbon, are valuable intermediates in asymmetric synthesis. researchgate.netnih.gov Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a prominent example of a substituted phenylglycine derivative. The strategic value of these derivatives is multifaceted; they are not only incorporated into the final structure of pharmaceutical products but can also act as chiral auxiliaries to control the stereochemistry of chemical reactions. researchgate.net A notable application of a related compound, (S)-(+)-methyl α-amino (2-chlorophenyl) acetate, is in the industrial synthesis of the antiplatelet drug Clopidogrel. quickcompany.inderpharmachemica.comgoogle.com The specific stereochemistry of these phenylglycine intermediates is critical for the efficacy of the final active pharmaceutical ingredient.
Evolution of Synthetic Methodologies for Enantiomerically Pure α-Amino Esters
The synthesis of enantiomerically pure α-amino esters has evolved significantly, moving from classical resolution techniques to more efficient and highly selective modern methods. libretexts.orglibretexts.org
Classical Resolution: Early methods relied on the resolution of racemic mixtures. This involves reacting the racemic amino ester with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. quickcompany.inlibretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the desired enantiomer of the amino ester is recovered by removing the resolving agent. libretexts.org While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Asymmetric Synthesis: Modern approaches focus on asymmetric synthesis, which aims to directly produce the desired enantiomer with high selectivity, thus avoiding the separation of enantiomers. acs.orgcardiff.ac.uk These methods are often more atom-economical and efficient. Key strategies include:
Catalytic Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral precursor, such as an enamido acid, using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral ligands). libretexts.orglibretexts.org This method is widely used in industrial settings for its high efficiency and enantioselectivity. libretexts.org
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. pharmasalmanac.comrsc.org Enzymes such as lipases, proteases, and transaminases can be used in several ways: pharmasalmanac.comnih.gov
Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. pharmasalmanac.com
Asymmetric Desymmetrization: An enzyme can selectively modify a prochiral or meso compound to produce a single enantiomer. pharmasalmanac.com
Reductive Amination: Amine dehydrogenases or transaminases can convert α-keto acids directly into the corresponding α-amino acids with high enantiopurity. rsc.orgnih.gov
The following table provides a comparative overview of these synthetic methodologies.
| Methodology | Principle | Typical Reagents/Catalysts | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Classical Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. | Chiral acids (e.g., Tartaric acid), Chiral bases. | Variable, depends on separation efficiency. | Well-established, applicable to a wide range of compounds. | Maximum 50% theoretical yield, often requires multiple recrystallizations. |
| Catalytic Asymmetric Hydrogenation | Stereoselective addition of hydrogen to a prochiral olefin. | Chiral transition metal catalysts (e.g., Rh-DIPAMP, Ru-BINAP). | Often >95%. | High yields and enantioselectivity, suitable for large-scale production. | Requires specialized catalysts, optimization of reaction conditions can be complex. |
| Enzymatic Methods | Use of enzymes for stereoselective transformations (e.g., resolution, desymmetrization). | Lipases, Proteases, Transaminases. | Often >99%. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a factor, substrate scope may be limited. |
Research Gaps and Prospective Directions in the Study of this compound
While this compound is a valuable synthetic intermediate, several areas warrant further investigation. A primary research gap is the development of more sustainable and efficient synthetic routes. Although enzymatic and catalytic methods exist for related compounds, specific, highly optimized processes for this particular chloro-substituted derivative could be further explored to improve yields, reduce waste, and lower costs for industrial-scale production.
Prospective research directions could focus on expanding the utility of this chiral building block beyond its current applications. This includes:
Synthesis of Novel Pharmaceutical Analogues: Exploring its incorporation into new molecular scaffolds to generate novel drug candidates with potentially improved pharmacological profiles.
Development as a Chiral Ligand or Organocatalyst: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts or as organocatalysts in other asymmetric transformations. The combination of the amino and ester groups offers sites for modification to tune catalytic activity and selectivity.
Application in Peptide Chemistry: Studying its use in the synthesis of peptidomimetics or as an unnatural amino acid to introduce conformational constraints or novel functionalities into peptides, potentially enhancing their stability or biological activity. nih.govnih.gov
Further research in these areas could unlock new applications for this compound, enhancing its importance in the field of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264858 | |
| Record name | Methyl (αS)-α-amino-4-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-44-2 | |
| Record name | Methyl (αS)-α-amino-4-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αS)-α-amino-4-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2s 2 Amino 2 4 Chlorophenyl Acetate
Diastereoselective Resolution Strategies
Diastereoselective resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.
Formation and Separation of Diastereomeric Salts (e.g., with Chiral Acids like Tartaric Acid)
The resolution of racemic methyl 2-amino-2-(4-chlorophenyl)acetate can be achieved by forming diastereomeric salts with a chiral acid. Tartaric acid is a commonly employed resolving agent for this purpose. The process involves reacting the racemic amino ester with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, in a suitable solvent system. This reaction leads to the formation of two diastereomeric salts: (S)-methyl 2-amino-2-(4-chlorophenyl)acetate-L-(+)-tartrate and (R)-methyl 2-amino-2-(4-chlorophenyl)acetate-L-(+)-tartrate.
Due to the different spatial arrangements of the atoms in these diastereomers, they exhibit distinct physical properties. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions, while the other remains dissolved. The less soluble salt can then be isolated by filtration.
A patent describing a similar resolution for the 2-chloro substituted analogue provides insight into the process. google.com The resolution was carried out by reacting the racemic methyl alpha-amino(2-chlorophenyl)acetate with L-(+)-tartaric acid. The reaction progress was monitored to achieve the desired enantiomeric purity. googleapis.com After separation, the desired enantiomer is recovered from the diastereomeric salt by treatment with a base to neutralize the tartaric acid, followed by extraction of the free amino ester.
Table 1: Illustrative Conditions for Diastereoselective Resolution
| Parameter | Condition |
|---|---|
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent System | Methanol (B129727)/Acetone |
| Temperature | 50-55°C googleapis.com |
It is important to note that the efficiency of the resolution is highly dependent on the choice of solvent, the stoichiometry of the resolving agent, and the crystallization conditions.
Enantioselective Synthesis Approaches
Enantioselective synthesis, also known as asymmetric synthesis, aims to directly produce the desired enantiomer, thereby avoiding the need for a resolution step and the associated loss of 50% of the material. Several modern synthetic strategies have been developed for this purpose.
Asymmetric Catalysis in α-C-H Functionalization
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of α-amino acid synthesis, the direct asymmetric functionalization of the α-C-H bond of a glycine (B1666218) derivative is a highly attractive and atom-economical approach. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.
While specific examples for the direct α-C-H functionalization to produce Methyl (2S)-2-Amino-2-(4-Chlorophenyl)Acetate are not extensively reported, the general principle has been demonstrated for the synthesis of other amino acids. nih.gov Organocatalysis, for instance, has been successfully employed in the asymmetric synthesis of various chiral compounds. nih.govamanote.com Chiral catalysts, such as those derived from cinchona alkaloids or proline, can activate the substrate and facilitate the enantioselective introduction of the 4-chlorophenyl group at the α-position of a glycine precursor. nih.gov The development of highly active and selective catalysts for this transformation remains an active area of research.
Biocatalytic Transformations for Chiral Induction
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of chiral amino acids, enzymes such as aminotransferases, dehydrogenases, and lipases are particularly useful.
A chemo-enzymatic route for the preparation of optically pure (S)-2-chlorophenylglycine has been developed, which can be esterified to the target methyl ester. nih.gov This method utilizes a leucine (B10760876) dehydrogenase for the enantioselective amination of a prochiral keto acid substrate. nih.gov Another approach involves the kinetic resolution of a racemic mixture of the amino acid ester using a lipase (B570770). Lipases can selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. nih.gov For instance, the enzymatic resolution of N-protected β³-amino methyl esters has been demonstrated. researchgate.net
Table 2: Examples of Enzymes in Chiral Amino Acid Synthesis
| Enzyme Class | Reaction Type | Application |
|---|---|---|
| Leucine Dehydrogenase | Reductive Amination | Enantioselective synthesis of (S)-2-chlorophenylglycine nih.gov |
The choice of enzyme and reaction conditions is critical for achieving high conversion and enantioselectivity.
Asymmetric Alkylation of Glycine Schiff Bases or Related Chiral Auxiliary Complexes
One of the most well-established and versatile methods for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine enolate equivalents. This approach typically involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the glycine molecule to direct the stereochemical outcome of the alkylation reaction.
A common strategy employs the formation of a Schiff base between glycine methyl ester and a chiral ketone or aldehyde. The resulting chiral imine can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile, in this case, a 4-chlorophenylating agent. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is removed to afford the desired enantiomerically enriched amino acid ester.
A particularly successful application of this methodology involves the use of Ni(II) complexes of glycine Schiff bases. nih.govnih.gov These complexes, often derived from a chiral ligand such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, provide a rigid framework that allows for highly stereocontrolled alkylation of the glycine moiety. researchgate.net The alkylation of these chiral Ni(II) complexes with appropriate electrophiles proceeds with high diastereoselectivity. nih.gov After the alkylation step, the complex is decomposed to release the desired α-amino acid and the recyclable chiral auxiliary. mdpi.com
Table 3: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis
| Chiral Auxiliary Type | Key Feature | Reference |
|---|---|---|
| Pseudoephedrine | Forms a chiral amide with the amino acid. | nih.govnih.gov |
| Oxazolidinones | Provides a rigid scaffold for stereocontrolled reactions. | sigmaaldrich.com |
This method has been widely used for the synthesis of a variety of natural and unnatural α-amino acids with high enantiomeric purity.
Direct Esterification Protocols for (S)-2-Amino-2-(4-Chlorophenyl)Acetic Acid
The direct esterification of (S)-2-amino-2-(4-chlorophenyl)acetic acid to its corresponding methyl ester is a fundamental transformation. Various protocols have been developed, primarily involving acid catalysis or the use of activating agents to facilitate the reaction with methanol.
One of the most common methods is the Fischer-Speier esterification . wipo.intpatsnap.comchemrxiv.orgresearchgate.net This reaction involves heating the amino acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wipo.intchemrxiv.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used as the solvent. chemrxiv.org The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. researchgate.net
Another widely used method employs thionyl chloride (SOCl₂) in methanol . nih.gov This approach is highly effective as the thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as the catalyst for the esterification. nih.gov This method often proceeds under milder conditions than the traditional Fischer esterification and provides high yields of the corresponding amino acid methyl ester hydrochloride. nih.gov
A more contemporary approach involves the use of trimethylchlorosilane (TMSCl) in methanol . This system serves as a convenient and efficient reagent for the esterification of amino acids at room temperature, often resulting in good to excellent yields of the methyl ester hydrochloride. nih.gov This method is noted for its operational simplicity and compatibility with a wide range of amino acids. nih.gov
Below is a comparative overview of these direct esterification methods.
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux temperature | Low-cost reagents, simple procedure | Reversible reaction, requires large excess of alcohol, harsh conditions |
| Thionyl Chloride Method | Methanol, Thionyl Chloride (SOCl₂) | 0°C to reflux | High yields, irreversible reaction due to gas evolution (SO₂, HCl) | Thionyl chloride is corrosive and moisture-sensitive |
| Trimethylchlorosilane (TMSCl) Method | Methanol, Trimethylchlorosilane | Room temperature | Mild reaction conditions, high efficiency, operational simplicity | TMSCl is moisture-sensitive |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic methods offer a powerful and highly selective alternative for the synthesis of chiral compounds like this compound. These pathways utilize enzymes, most commonly lipases, to achieve high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net
The primary chemoenzymatic strategy for producing the desired (S)-enantiomer is through the kinetic resolution of a racemic mixture. This can be applied in two main ways:
Enzymatic esterification of racemic (±)-2-amino-2-(4-chlorophenyl)acetic acid: In this approach, a lipase selectively catalyzes the esterification of one enantiomer (e.g., the S-enantiomer) with methanol, leaving the other enantiomer (R-acid) unreacted. Separation of the resulting (S)-ester from the (R)-acid yields the enantiomerically enriched product.
Enzymatic hydrolysis of racemic (±)-methyl 2-amino-2-(4-chlorophenyl)acetate: Here, a racemic mixture of the methyl ester is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) back to the corresponding carboxylic acid, leaving the desired (S)-ester untouched. This allows for the separation of the unreacted (S)-ester. mdpi.com
Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are frequently employed for these transformations due to their broad substrate scope and high stereoselectivity. chemrxiv.orgnih.gov The choice of solvent, acyl donor (in transesterification), and temperature are critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee). chemrxiv.orgmdpi.com
The table below summarizes typical parameters for lipase-catalyzed kinetic resolutions of chiral esters, which are applicable principles for the synthesis of the target compound.
| Enzyme | Reaction Type | Typical Solvent | Acyl Donor (for transesterification) | Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Esterification / Transesterification | Toluene, Hexane, DIPE | Vinyl acetate, Ethyl acetate | High enantioselectivity (often >95% ee), good yields |
| Pseudomonas cepacia Lipase (PSL) | Hydrolysis / Esterification | Diisopropyl ether (DIPE), THF | Vinyl acetate | High enantioselectivity for a range of substrates |
| Candida rugosa Lipase (CRL) | Hydrolysis / Esterification | Cyclohexane, Acetonitrile | N/A (for hydrolysis) | Variable selectivity depending on substrate and conditions |
Principles of Green Chemistry and Process Intensification in this compound Production
The integration of green chemistry principles and process intensification technologies is crucial for developing sustainable and economically viable manufacturing processes for fine chemicals. wipo.int For the production of this compound, these principles can be applied to enhance efficiency, reduce waste, and improve safety.
Continuous Flow Reactors represent a key technology in process intensification. mit.edu Performing the esterification reaction in a continuous flow system, as opposed to a traditional batch reactor, offers several advantages. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots. rsc.org This leads to improved reaction kinetics, higher yields, and better product quality. Furthermore, the small reactor volumes enhance safety, especially when working with reactive reagents like thionyl chloride. mit.edursc.org
The principles of green chemistry can be further realized by:
Catalyst Recycling: Utilizing immobilized enzymes, such as lipases fixed on a solid support, in a continuous flow setup allows for easy separation of the biocatalyst from the product stream. rsc.org This enables the catalyst to be reused over multiple cycles, reducing costs and waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification methods generally have good atom economy, with water being the main byproduct.
Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, is an active area of green chemistry.
The table below contrasts batch processing with continuous flow processing for the synthesis of the target compound.
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Mass Transfer | Often limited by stirring | Enhanced due to small channel dimensions |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor hold-up volume |
| Scalability | Difficult, requires redesign of equipment | Easier, often achieved by running longer or in parallel (numbering-up) |
| Process Control | Less precise, potential for variability | High level of automation and control, high reproducibility |
| Integration | Multi-step processes require isolation of intermediates | Facilitates multi-step synthesis in a single, continuous line |
Stereochemical Investigations of Methyl 2s 2 Amino 2 4 Chlorophenyl Acetate
Advanced Methods for Chiral Purity Determination
The determination of chiral purity, or enantiomeric excess (ee), is paramount for compounds like Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, as the biological activity and pharmacokinetic profiles of stereoisomers can differ significantly. Advanced analytical techniques are employed to resolve and quantify the enantiomers with high sensitivity and accuracy.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct analysis without derivatization. sigmaaldrich.com While specific methods for this compound are not extensively detailed in the literature, typical conditions would involve a careful selection of the CSP and mobile phase (often a mixture of an organic modifier like methanol (B129727) or ethanol (B145695) in a buffer) to achieve optimal resolution. sigmaaldrich.combeilstein-journals.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a unique CD spectrum, which are mirror images of each other. This technique is highly sensitive to the stereochemical configuration and conformation of the molecule in solution. For this compound, the CD spectrum would provide a characteristic fingerprint for the (2S)-enantiomer, allowing for its quantification and the determination of enantiomeric purity. The sign and magnitude of the Cotton effects in the spectrum are directly related to the absolute configuration of the chiral center.
The following table summarizes common methods for chiral purity determination:
| Analytical Method | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. phenomenex.com | Enables quantification of the (2S) and (2R) enantiomers to determine enantiomeric excess. |
| Circular Dichroism | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Provides qualitative and quantitative information about the enantiomeric composition and absolute configuration. |
Analysis of Stereochemical Stability and Mechanisms of Racemization Prevention
The stereochemical stability of this compound is crucial for its use as a chiral building block. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other α-amino acids. rsc.org This process involves the loss of stereochemical integrity at the α-carbon, leading to a mixture of enantiomers.
The primary mechanism for racemization in α-amino acid esters involves the deprotonation of the α-carbon by a base, forming a planar enolate intermediate. rsc.org Reprotonation can then occur from either face, leading to both enantiomers. The acidity of this α-proton is a key factor; electron-withdrawing substituents on the aromatic ring can increase this acidity and thus accelerate the rate of racemization. rsc.org The 4-chloro substituent in the target molecule is electron-withdrawing, which likely increases its propensity for base-catalyzed racemization compared to unsubstituted phenylglycine methyl ester. rsc.org
Several strategies can be employed to prevent racemization, particularly during synthetic manipulations such as peptide coupling:
Use of N-Protecting Groups: Urethane-type protecting groups on the amino nitrogen, such as Fmoc or Boc, can reduce the basicity of the molecule and suppress racemization to some extent. psu.edu
Optimized Coupling Reagents: The choice of coupling reagents and bases is critical. Using less basic amines, such as 2,4,6-collidine or N-methylmorpholine (NMM), in place of more common bases like diisopropylethylamine (DIPEA), can significantly reduce the extent of epimerization. luxembourg-bio.com
Low Temperatures: Performing reactions at lower temperatures reduces the rate of the racemization process.
Thiol-Labile Protecting Groups: Novel protecting groups, such as 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), have been shown to greatly decrease α-carbon racemization compared to conventional methods. nih.gov
Conformational Analysis and Intramolecular Interactions
Computational Studies: Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating molecular conformations. researchgate.netnih.gov Such studies could elucidate the preferred rotamers around the key single bonds, such as the Cα-C(aryl) and Cα-C(O)O-methyl bonds. The analysis would likely focus on identifying low-energy conformers and the energy barriers between them.
Intramolecular Interactions: The conformation is influenced by several factors:
Steric Hindrance: Repulsion between bulky groups, such as the 4-chlorophenyl ring and the methyl ester group, will dictate their spatial arrangement.
Hydrogen Bonding: Intramolecular hydrogen bonds, for example between the amino group and the ester carbonyl oxygen, could stabilize certain conformations.
Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its ability to interact with other chiral molecules, such as enzymes or chiral catalysts.
Impact of Chiral Purity on Downstream Synthetic Transformations
The enantiomeric purity of this compound is of utmost importance in its application as a synthetic intermediate, particularly in the pharmaceutical industry. nih.gov The use of an enantiomerically pure starting material is often a critical prerequisite for the successful synthesis of a single-enantiomer drug. mdpi.commdpi.com
Biological Activity: In the synthesis of biologically active molecules, each enantiomer can have a drastically different pharmacological effect. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even cause harmful side effects (the distomer). Therefore, starting with a high enantiomeric excess ensures that the final product also has high enantiomeric purity, which is a strict requirement for regulatory approval of pharmaceuticals.
The following table outlines the key impacts of chiral purity:
| Aspect | Impact of High Chiral Purity | Consequence of Low Chiral Purity |
|---|---|---|
| Synthesis | Leads to a single, desired diastereomeric product. Simplifies purification. | Formation of diastereomeric mixtures. Complicates separation and reduces yield. |
| Biological Activity | Ensures the final product has the desired therapeutic effect and avoids off-target effects. | Potential for reduced efficacy, inactivity, or adverse effects from the undesired enantiomer. |
| Regulatory | Meets stringent requirements for the development of single-enantiomer pharmaceuticals. | Fails to meet regulatory standards for drug purity and safety. |
Chemical Reactivity and Derivatization Pathways of Methyl 2s 2 Amino 2 4 Chlorophenyl Acetate
Transformations of the Amine Functionality
The primary amine group is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.
The primary amine of methyl (2S)-2-amino-2-(4-chlorophenyl)acetate readily undergoes acylation and benzoylation when treated with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. These reactions result in the formation of a stable amide bond. The process typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. To facilitate the reaction and neutralize the acidic byproduct (e.g., HCl), a base is commonly added.
The N-acylation of amino acids and their esters is a fundamental transformation in peptide synthesis and the creation of complex organic molecules. The reaction conditions can be tailored to accommodate a wide range of functional groups on the acylating agent. For instance, coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) can be used to form amide bonds with various carboxylic acids under mild conditions.
Table 1: Examples of Acylation and Benzoylation Reactions
| Acylating Agent | Reagent/Catalyst | Product Type |
|---|---|---|
| Acetyl Chloride | Triethylamine (Et₃N) | N-acetyl derivative |
| Acetic Anhydride | Pyridine (B92270) | N-acetyl derivative |
| Benzoyl Chloride | Sodium Hydroxide (aq.) | N-benzoyl derivative |
N-alkylation of the amine functionality introduces alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines. This transformation can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate). These reactions typically require a base to deprotonate the amine or to neutralize the acid formed during the reaction.
For amino esters, direct alkylation can sometimes lead to over-alkylation or side reactions. A common strategy to achieve controlled mono-alkylation involves a reductive amination pathway or the use of protecting groups. For example, the amine can first be converted into a sulfonamide, which can then be selectively alkylated under basic conditions, followed by the removal of the sulfonamide protecting group.
Table 2: Common N-Alkylation Methods
| Alkylating Agent | Base/Conditions | Product Type |
|---|---|---|
| Methyl Iodide | Potassium Carbonate (K₂CO₃) | N-methyl derivative |
| Benzyl Bromide | Diisopropylethylamine (DIPEA) | N-benzyl derivative |
| Dimethyl Sulfate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N-methyl derivative |
While amide formation is achieved through the acylation reactions described in section 4.1.1, the synthesis of hydrazides represents another important transformation pathway. Hydrazides are typically synthesized by reacting an ester with hydrazine hydrate. In a documented procedure involving the closely related methyl (2S)-amino (2-chlorophenyl) acetate, the corresponding acetohydrazide was formed by refluxing the ester with hydrazine hydrate in methanol (B129727). This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the ester's carbonyl carbon, leading to the displacement of methanol and the formation of the hydrazide. The resulting (2S)-2-amino-2-(4-chlorophenyl)acetohydrazide is a versatile intermediate for synthesizing other heterocyclic compounds, such as oxadiazoles.
Reactions Involving the Methyl Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, providing pathways to other carboxylic acid derivatives.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will yield a new ester and methanol. wikipedia.org
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. researchgate.netyoutube.com
Base-catalyzed transesterification typically uses an alkoxide base that is stronger than the alcohol being displaced. srsintl.comresearchgate.net
Enzymatic transesterification , often employing lipases, offers a milder and more selective alternative, which can be crucial for preserving the chirality of the molecule. researchgate.netresearchgate.net
To drive the reaction to completion, a large excess of the new alcohol is often used, or the methanol byproduct is removed as it forms. wikipedia.org
Table 3: Transesterification Reaction Conditions
| Catalyst Type | Example Catalyst | Alcohol (R'-OH) | Product |
|---|---|---|---|
| Acid | Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate |
| Base | Sodium Ethoxide (NaOEt) | Ethanol | Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate |
The methyl ester can be converted into amides or the corresponding carboxylic acid through amidation and hydrolysis, respectively.
Amidation involves the reaction of the methyl ester with a primary or secondary amine to form an N-substituted amide. This reaction is generally slower than the reaction of an acid chloride but can be driven to completion by heating or by removing the methanol byproduct. This pathway provides an alternative route to the N-acyl derivatives discussed previously, starting from the ester functionality rather than the amine.
Hydrolysis of the methyl ester yields the parent carboxylic acid, (2S)-2-amino-2-(4-chlorophenyl)acetic acid. This transformation is typically carried out under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process that uses a strong acid like HCl or H₂SO₄ in the presence of water.
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a base such as sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and generally high yields. The hydrolysis of an ester functionality under basic conditions is a common step in multi-step syntheses. mdpi.com
Table 4: Hydrolysis and Amidation of the Methyl Ester
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis (Acidic) | HCl (aq), H₂O | Heat | (2S)-2-amino-2-(4-chlorophenyl)acetic acid |
| Hydrolysis (Basic) | 1. NaOH (aq), H₂O2. H₃O⁺ (workup) | Heat | (2S)-2-amino-2-(4-chlorophenyl)acetic acid |
| Amidation | Ammonia (NH₃) | Heat | (2S)-2-amino-2-(4-chlorophenyl)acetamide |
Functionalization of the Chlorophenyl Aromatic Ring
The 4-chlorophenyl moiety of this compound offers a versatile platform for structural modification through reactions targeting the aromatic ring itself. These transformations can be broadly categorized into electrophilic aromatic substitutions and cross-coupling reactions at the carbon-chlorine bond.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org In the case of this compound, the regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the benzene ring: the chlorine atom and the α-amino methyl ester group.
The chlorine atom is a deactivating but ortho, para-directing group. organicchemistrytutor.comyoutube.com Its deactivating nature stems from its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, the lone pairs on the chlorine atom can participate in resonance, which directs incoming electrophiles to the positions ortho and para to it. wikipedia.org
Given that the para position is already occupied by the chlorine atom, electrophilic substitution on the 4-chlorophenyl ring of this compound would be directed to the positions ortho to the chlorine atom (positions 3 and 5). The directing influence of the α-amino methyl ester group would further modulate the reactivity at these positions.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively reported in the literature, the principles of substituent effects allow for the prediction of reactivity. For instance, nitration or halogenation would be expected to yield products substituted at the 3- and 5-positions. The precise regioselectivity and reaction rates would be contingent on the specific electrophile and reaction conditions employed.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Expected Major Product(s) | Directing Influence |
| Nitration | Methyl (2S)-2-amino-2-(4-chloro-3-nitrophenyl)acetate | Chlorine: ortho, para-directing. CH(NH2)COOCH3 (protonated): meta-directing. |
| Halogenation | Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate | Chlorine: ortho, para-directing. CH(NH2)COOCH3: ortho, para-directing (under non-acidic conditions). |
| Friedel-Crafts Alkylation/Acylation | Methyl (2S)-2-amino-2-(4-chloro-3-alkyl/acylphenyl)acetate | Chlorine: ortho, para-directing. The amino group would likely need protection. |
The presence of a chlorine atom on the phenyl ring opens up avenues for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in these reactions; however, advancements in catalyst design have enabled their efficient use. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For this compound, a Suzuki-Miyaura reaction could be employed to introduce a new aryl or vinyl group at the 4-position of the phenyl ring, replacing the chlorine atom. The reaction would typically require a palladium catalyst, a phosphine ligand, and a base. The unprotected amino group could potentially coordinate with the palladium catalyst, but successful couplings on substrates with free amino groups have been reported. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org This would allow for the introduction of a substituted vinyl group at the 4-position of the phenyl ring of this compound.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This would enable the introduction of an alkynyl moiety at the 4-position of the phenyl ring.
Table 2: Potential Cross-Coupling Reactions for the Derivatization of this compound
| Reaction Name | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | Methyl (2S)-2-amino-2-(4-arylphenyl)acetate | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base |
| Heck | Alkene | Methyl (2S)-2-amino-2-(4-vinylphenyl)acetate | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base |
| Sonogashira | Terminal alkyne | Methyl (2S)-2-amino-2-(4-alkynylphenyl)acetate | Pd catalyst, Cu(I) co-catalyst, base |
Participation in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the product of one step is the substrate for the next. 20.210.105nih.gov this compound is a valuable substrate for such reactions due to its multiple reactive sites.
The amino and ester functionalities can participate in a variety of MCRs. For instance, the amino group can act as the amine component in Ugi and Passerini reactions. The ester can be involved in transformations following the initial multi-component coupling.
While direct examples of this compound in specific cascade reactions are not extensively documented, its structural motifs are found in precursors for such transformations. For example, derivatives of α-amino acids are known to undergo cascade reactions to form complex heterocyclic systems. The presence of the 4-chlorophenyl group adds a point of diversity that can be further functionalized either before or after the cascade sequence.
Table 3: Potential Multi-Component and Cascade Reactions Involving the Core Structure of this compound
| Reaction Type | Role of the Amino Acid Derivative | Potential Product Scaffold |
| Ugi Four-Component Reaction | Amine component | α-Acylamino amide |
| Passerini Three-Component Reaction | (After conversion to isocyanide) | α-Acyloxy amide |
| Pictet-Spengler Reaction | (After conversion to a tryptamine derivative) | Tetrahydro-β-carboline |
| Aza-Diels-Alder Reaction | (As part of an imine component) | Tetrahydropyridine |
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2s 2 Amino 2 4 Chlorophenyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the amine protons, and the methyl protons of the ester group. The integration of these signals would confirm the proton count for each group, while their chemical shifts would be indicative of their local environment. For instance, the protons on the 4-chlorophenyl ring would appear as a characteristic AA'BB' system of doublets in the aromatic region (typically δ 7.2-7.4 ppm). The methine proton (α-proton) would likely appear as a singlet around δ 4.5-5.0 ppm, and the methyl ester protons would be a sharp singlet further upfield, around δ 3.7 ppm. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the ester, the carbons of the 4-chlorophenyl ring (with four distinct signals due to symmetry), the chiral α-carbon, and the methyl carbon of the ester group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), are crucial for assembling the molecular structure. A COSY spectrum would show correlations between coupled protons, though in this specific molecule, significant ¹H-¹H coupling is minimal beyond the aromatic ring. An HSQC or HMQC spectrum is more informative, as it correlates each proton signal with the carbon atom to which it is directly attached. For example, it would definitively link the methine proton signal to the α-carbon signal and the methyl proton signal to the ester's methyl carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) C-H correlations, which is vital for confirming the connectivity of the different functional groups, such as the correlation between the ester's carbonyl carbon and the methyl protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H (ortho to Cl) | ~7.35 (d) | ~129 |
| Aromatic C-H (meta to Cl) | ~7.30 (d) | ~130 |
| Methine C-H (α-carbon) | ~4.6 | ~58 |
| Amine N-H | Variable (broad s) | - |
| Methyl O-CH₃ | ~3.7 (s) | ~53 |
| Carbonyl C=O | - | ~173 |
| Aromatic C-Cl | - | ~134 |
Mass Spectrometry (MS) for Elucidating Reaction Mechanisms and Derivatization Pathways (e.g., LC-MS, HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of components in a mixture, making it ideal for monitoring reaction progress and identifying byproducts.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₀ClNO₂), the expected exact mass would be calculated. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to generate product ions. The fragmentation pattern provides valuable structural information. For this molecule, common fragmentation pathways would include:
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a significant fragment ion.
Alpha-cleavage: Cleavage of the bond between the α-carbon and the 4-chlorophenyl ring.
Loss of the amino group (-NH₂).
Fragmentation of the aromatic ring.
By analyzing these fragments, the connectivity of the molecule can be confirmed. In the context of reaction monitoring, LC-MS can track the disappearance of starting materials and the appearance of the product, as well as any intermediates or side products, providing crucial insights into reaction mechanisms and derivatization pathways.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | Description of Neutral Loss | Predicted m/z for ³⁵Cl Isotope |
|---|---|---|
| [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical | 140 |
| [M - NH₃]⁺• | Loss of ammonia | 182 |
| [C₇H₆Cl]⁺ | Cleavage yielding chlorotropylium ion | 111 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of this compound would display several key absorption bands that confirm its structure.
N-H stretching: The primary amine group would show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the 1730-1750 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
C-O stretching: The ester C-O stretches would appear in the 1000-1300 cm⁻¹ region.
C-Cl stretching: A band corresponding to the carbon-chlorine bond would be found in the fingerprint region, typically around 700-800 cm⁻¹.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O and N-H stretches are often weaker in Raman spectra compared to FT-IR, aromatic C=C and C-Cl stretches tend to be strong, aiding in their assignment. Conformational studies can sometimes be performed by analyzing shifts in vibrational frequencies under different conditions, although this is more complex for a relatively small molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Weak |
| Ester (C=O) | Stretch | 1750 - 1730 (strong) | Moderate |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Strong |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Strong |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Moderate |
X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the complete determination of its solid-state conformation. The resulting crystal structure would confirm the connectivity of all atoms, from the 4-substituted chlorophenyl ring to the methyl ester group.
Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter. By using anomalous dispersion effects, typically from the chlorine atom or by co-crystallizing with a known chiral entity, the analysis can distinguish between the (S) and (R) enantiomers. This provides an unambiguous assignment of the (2S) stereochemistry, which is vital for applications where stereoisomeric purity is required. The analysis also reveals detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the ester carbonyl, which dictate the crystal packing.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Role of Methyl 2s 2 Amino 2 4 Chlorophenyl Acetate As a Chiral Synthon in Complex Molecule Synthesis
Application as a Chiral Building Block for Novel Heterocyclic Systems (e.g., Thiazoles, Piperazinones)
The intrinsic structure of methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, possessing both an amine and an ester functional group, positions it as an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Its utility is particularly notable in the construction of chiral piperazinones and as a potential component in the synthesis of substituted thiazoles.
Thiazoles: The synthesis of the 2-aminothiazole (B372263) core is a cornerstone of medicinal chemistry. thieme-connect.com Standard synthetic routes, such as the Hantzsch reaction, typically involve the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comorganic-chemistry.org While direct incorporation of this compound into the thiazole (B1198619) ring via these classical methods is not straightforward, its structural motif can be found in more complex thiazole-containing molecules. For instance, amino acid-derived thiazoles are key components in various peptidomimetic analogues. nih.gov In such syntheses, an amino acid is first converted to a thioamide, which then undergoes cyclization with a reagent like ethyl bromopyruvate to form the thiazole ring. nih.gov Adapting this methodology, the 4-chlorophenylglycine moiety could be incorporated into thiazole-containing structures.
Piperazinones: Piperazinones, specifically 2-piperazinone derivatives, are prevalent scaffolds in many biologically active compounds. The synthesis of chiral piperazinones often relies on the cyclization of a diamine precursor, which can be derived from two amino acid units. A common strategy involves the reductive amination of an N-protected amino aldehyde with an amino acid ester, followed by deprotection and intramolecular cyclization. A more direct approach is the modular synthesis of 2,6-disubstituted piperazines from amino acid-derived cyclic sulfamidates, which undergo nucleophilic displacement followed by a key diastereoselective intramolecular hydroamination step. organic-chemistry.org
This compound can serve as one of the chiral components in these syntheses. For example, coupling of the (2S)-amino ester with an N-protected (L)-amino acid, followed by reduction of the ester and subsequent cyclization, would yield a disubstituted piperazinone. The stereochemistry at the two chiral centers would be predetermined by the choice of the starting amino acid esters.
| Heterocycle | General Synthetic Approach | Role of this compound |
| Thiazole | Conversion of an amino acid to a thioamide, followed by Hantzsch-type cyclization with an α-halo-β-ketoester. nih.gov | Serves as the chiral amino acid backbone to be converted into a key thioamide intermediate. |
| Piperazinone | Coupling of two α-amino acid derivatives followed by intramolecular cyclization. organic-chemistry.org | Acts as one of the two chiral amino acid synthons, defining the stereochemistry at one of the ring's chiral centers. |
Stereoselective Synthesis of α-Branched α-Amino Acid Derivatives
α,α-Disubstituted α-amino acids are of significant interest as they act as potent modifiers of peptide conformation. nih.govnih.gov The synthesis of these quaternary α-amino acids in an enantiomerically pure form is a considerable challenge due to the steric hindrance around the α-carbon. nih.gov Starting from a pre-existing chiral α-amino acid ester like this compound provides a pathway to these structures through stereoselective alkylation of the corresponding enolate.
A highly effective method for achieving this transformation is through the use of chiral templates, such as diketopiperazines (cyclic dipeptides). rsc.orgst-andrews.ac.uk In this approach, this compound can be condensed with a simple amino acid like glycine (B1666218) methyl ester to form a cyclo-(4-chlorophenyl)glycyl-glycyl diketopiperazine. The enolate of this template can then be generated and alkylated. The bulky 4-chlorophenyl group on the existing stereocenter effectively shields one face of the prochiral glycine-derived enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face. This results in a high degree of diastereoselectivity. rsc.orgst-andrews.ac.uk Subsequent acid hydrolysis of the alkylated diketopiperazine cleaves the amide bonds to yield the desired α-branched α-amino acid, along with the starting 4-chlorophenylglycine, which can potentially be recycled.
| Method | Description | Key Intermediate | Expected Outcome |
| Chiral Template Alkylation | Sequential enolate alkylation of a diketopiperazine derived from (S)-4-chlorophenylglycine and glycine. | Cyclo-[(S)-(4-chlorophenyl)glycyl-glycyl] diketopiperazine enolate. | Highly diastereoselective formation of the α-alkylated product, leading to an enantiomerically enriched quaternary α-amino acid. rsc.orgst-andrews.ac.uk |
| Iminolactone Alkylation | Formation of a monocyclic iminolactone from the amino acid, followed by alkylation. | Iminolactone derived from (S)-4-chlorophenylglycine. | Asymmetric synthesis of α-amino acids with stereocontrol. acs.org |
Integration into Peptidomimetic Design and Synthesis (excluding biological activity)
Peptidomimetics are designed to mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against proteolytic degradation. nih.gov Non-proteinogenic amino acids, particularly conformationally constrained ones like aryl glycines, are fundamental building blocks in this field. nih.govmonash.edu this compound falls into this category and its incorporation into a peptide sequence can significantly influence the resulting structure.
The 4-chlorophenyl side chain is significantly bulkier than that of natural amino acids like alanine (B10760859) or even phenylalanine. When incorporated into a peptide chain, this bulky group restricts the rotational freedom around the adjacent peptide bonds (phi and psi dihedral angles), forcing the peptide backbone to adopt a more defined conformation. This pre-organization can be crucial for binding to a biological target. Furthermore, N-aryl glycine oligomers, a class of peptidomimetics known as peptoids, have been shown to favor trans-amide bonds, which imparts significant structural stability compared to peptoids with N-alkyl side chains that often exist as a mixture of cis and trans isomers. researchgate.net
The synthesis of peptides containing aryl glycines is challenging, primarily due to the propensity of the α-proton to epimerize under the basic conditions often used in solid-phase peptide synthesis (SPPS). nih.govmonash.edu However, optimized protocols have been developed to mitigate this issue. These methods often involve using specific coupling reagents and sterically hindered bases with short reaction times to minimize racemization, enabling the successful incorporation of aryl glycine units into longer peptide sequences. nih.gov
Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis
The development of asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of enantiomerically pure compounds. Chiral ligands, which coordinate to a metal center, are pivotal in dictating the stereochemical outcome of a catalyzed reaction. Amino acids are an excellent and readily available source of chirality for ligand synthesis. mdpi.com
This compound can be readily converted into a variety of chiral ligands. The synthetic strategies typically involve modification of the amino and/or the methyl ester functionalities.
Schiff Base Ligands: Condensation of the amino group with a chiral or achiral aldehyde (e.g., a salicylaldehyde (B1680747) derivative or 2-(diphenylphosphino)benzaldehyde) yields a chiral Schiff base. These ligands can coordinate with various metals, creating catalysts for reactions such as enantioselective alkylations. mdpi.com
Amide-Based Ligands: Acylation of the amino group with a molecule containing another coordinating atom (e.g., a pyridine (B92270) carboxylic acid) produces a chiral amide ligand.
Hydroxamic Acid Ligands: Conversion of the methyl ester to a hydroxamic acid introduces a strong metal-binding group. Chiral amino acid-based hydroxamic acids have been shown to be effective ligands for vanadium-catalyzed asymmetric epoxidation of allylic alcohols. mdpi.com
The (2S) stereocenter of the 4-chlorophenylglycine backbone creates a defined chiral environment around the metal center. The 4-chlorophenyl group provides steric bulk and specific electronic properties that can influence the catalytic activity and selectivity of the resulting complex. mdpi.commdpi.com
Contribution to the Synthesis of Advanced Materials (e.g., Chiral Polymers, Optically Active Compounds)
The unique optical and electronic properties of chiral synthons derived from amino acids make them attractive monomers for the synthesis of advanced functional materials.
Chiral Polymers: Chiral polymers have applications in enantioselective separation (as chiral stationary phases for HPLC), asymmetric catalysis, and chiroptical devices. Aryl glycine derivatives have been explored as components in such polymers. For example, research has shown that N-aryl glycine derivatives can act as efficient photoinitiators for free radical polymerization upon exposure to visible light. researchgate.netresearchgate.net This opens the possibility of using this compound to initiate polymerization, thereby incorporating its chiral structure into the polymer chain.
Furthermore, the incorporation of monomers containing a 4-chlorophenyl group into chiral polymers has been demonstrated to yield materials with excellent chiral recognition abilities. In one study, a proline-derived acetylene (B1199291) monomer featuring an N-(4-chlorophenyl)carbamoyl group was copolymerized to create a helical polymer. This polymer, when used as a chiral stationary phase, was effective in the enantioseparation of various racemic compounds, including sulfoxides and alcohols. nih.gov This highlights the potential of the 4-chlorophenyl moiety in designing materials for enantioselective applications.
Optically Active Compounds: Beyond polymers, the compound serves as a building block for various optically active small molecules. Its defined stereochemistry is transferred to the final product, which is a fundamental principle in asymmetric synthesis. acs.org
| Material Type | Synthetic Strategy | Role of this compound | Potential Application |
| Chiral Polymers | Use as a photoinitiator or co-monomer in polymerization reactions. researchgate.net | Provides the chiral center and the specific aryl group to influence polymer properties like helicity or recognition ability. | Chiral stationary phases for HPLC, asymmetric catalysis. nih.gov |
| Optically Active Compounds | Multi-step synthesis where the compound is an early-stage building block. | Transfers its (2S)-stereochemistry to the final complex molecule. | Synthesis of enantiomerically pure fine chemicals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
